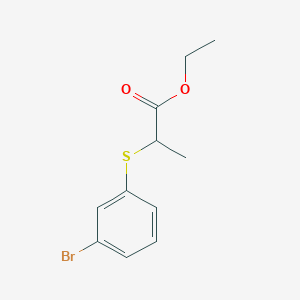

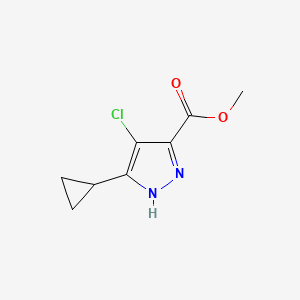

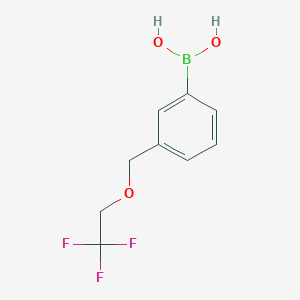

![molecular formula C10H18N2O2 B1401005 [1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol CAS No. 1488807-20-0](/img/structure/B1401005.png)

[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol

説明

“[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol” is an organic compound . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular formula of “[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol” is C10H18N2O2. The InChI code is 1S/C9H18N2O.2ClH/c12-7-8-1-3-11(4-2-8)9-5-10-6-9;;/h8-10,12H,1-7H2;2*1H .

科学的研究の応用

Electrochemical Energy Storage

The unique chemical structure of “[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol” may offer advantages in the field of electrochemical energy storage . Compounds with similar structural features have been used to enhance the interaction with electrolytes, which is crucial for high-performance batteries and supercapacitors . The presence of both azetidine and piperidine rings could potentially lead to novel electrolyte solutions or electrode materials with improved ionic conductivity and stability.

Flexible Nanogenerators

This compound could be utilized in the development of flexible nanogenerators . These devices are designed to convert mechanical energy into electrical energy, and the incorporation of flexible, organic compounds can improve the device’s durability and efficiency . “[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol” might be used to modify the surface properties of piezoelectric materials, enhancing their energy harvesting capabilities.

Surface Analysis and Modification

In surface science, “[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol” could be applied to modify surfaces at the molecular level. Its molecular structure suggests potential for creating specific interactions with substrates, which can be valuable for surface analysis techniques like X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM) . Additionally, it could be used in surface modification processes to improve material properties such as hydrophobicity or conductivity.

High-Energy Physics Research

The compound’s stability under various conditions might make it suitable for use in high-energy physics research , particularly in particle accelerators and detectors . It could serve as a component in the complex vacuum systems required to maintain ultra-high vacuum conditions, which are essential for minimizing interactions with stray molecules during particle collisions.

Material Science

In material science , “[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol” could contribute to the synthesis of new materials with unique properties. Its molecular structure may allow for the creation of novel composites or coatings with enhanced mechanical, thermal, or electrical properties . This could lead to advancements in fields ranging from aerospace to electronics.

Biomedical Applications

Lastly, the bioactive nature of azetidine and piperidine rings suggests potential biomedical applications . This compound could be investigated for its pharmacological properties, possibly serving as a precursor for drug development or as a molecular probe in biochemical assays .

Safety and Hazards

“[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

将来の方向性

Azetidines, which are part of the structure of “[1-(Azetidine-3-carbonyl)piperidin-4-yl]methanol”, have been the subject of recent advances in chemistry . They are used in organic synthesis and medicinal chemistry, and their unique reactivity has led to new methods of synthesis and functionalization . Future directions may include further exploration of these methods and their applications .

特性

IUPAC Name |

azetidin-3-yl-[4-(hydroxymethyl)piperidin-1-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c13-7-8-1-3-12(4-2-8)10(14)9-5-11-6-9/h8-9,11,13H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEBBFEAKNADZFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C(=O)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

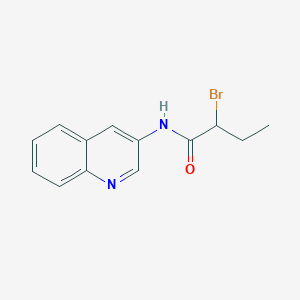

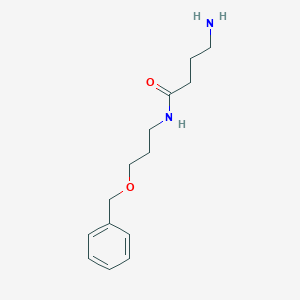

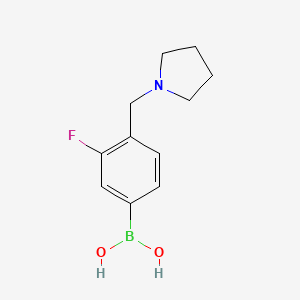

![2-(Azidomethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B1400923.png)

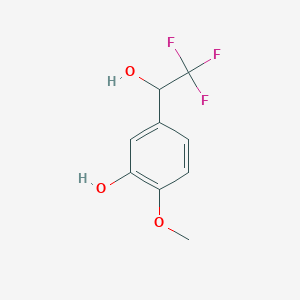

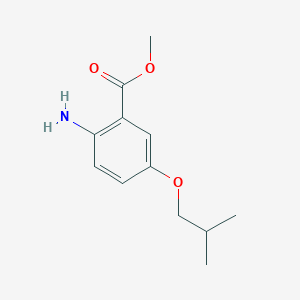

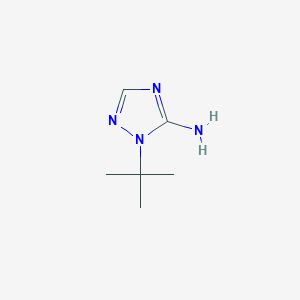

![[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]methanol](/img/structure/B1400936.png)

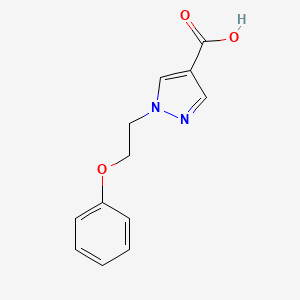

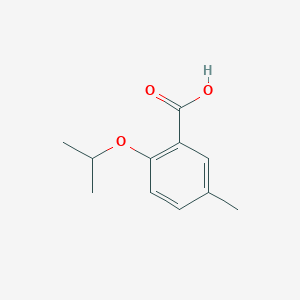

![(Propan-2-yl)[(pyrimidin-5-yl)methyl]amine](/img/structure/B1400942.png)